

Technical Guide: Discovery, Synthesis, and Utility of 3-(3-Fluorophenoxy)benzonitrile[1]

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Compound of Interest

Compound Name: 3-(3-Fluorophenoxy)benzonitrile

Cat. No.: B8093148

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Part 1: Executive Summary & Chemical Identity

3-(3-Fluorophenoxy)benzonitrile (CAS: 849811-45-6) is a meta-substituted diaryl ether scaffold that emerged in the mid-2000s as a high-value building block for drug discovery.[1] Unlike simple biphenyls, the ether linkage provides rotational flexibility while the meta-substitution pattern (fluoro and cyano groups) offers a unique electronic profile—balancing lipophilicity with metabolic stability.[1]

This compound is primarily utilized as a privileged scaffold in the synthesis of:

- HIF-2

Inhibitors: Mimicking the electron-deficient rings found in second-generation hypoxia-inducible factor inhibitors (e.g., analogs of Belzutifan).[1]

- Kinase Inhibitors: Serving as the hydrophobic "tail" in Type II kinase inhibitors, targeting the allosteric pocket of enzymes like p38 MAPK or VEGFR.[1]
- Agrochemicals: Acting as a precursor for phenoxy-based herbicides and insecticides where fluorination enhances metabolic resistance.[1]

Chemical Identity Table[1]

Property	Data
IUPAC Name	3-(3-Fluorophenoxy)benzotrile
CAS Number	849811-45-6
Molecular Formula	
Molecular Weight	213.21 g/mol
SMILES	<chem>N#Cc1cccc(Oc2cccc(F)c2)c1</chem>
Appearance	White to off-white crystalline solid or oil (depending on purity)
Boiling Point	~340°C (Predicted at 760 mmHg)
LogP	3.47 (Predicted)
H-Bond Acceptors	2 (N, F)

Part 2: Historical Context & Discovery

The "Fluorine Effect" and the Mid-2000s Library Boom

The specific history of **3-(3-Fluorophenoxy)benzotrile** is tied to the "Fluorine Renaissance" in medicinal chemistry that occurred between 1990 and 2010.[1] While early diaryl ethers were often simple (e.g., phenoxybenzene), the need for improved metabolic stability (blocking P450 oxidation sites) led researchers to systematically introduce fluorine atoms.[1]

- Pre-2000s: Diaryl ethers were common in agrochemicals (e.g., pyrethroids like Permethrin intermediates), but often lacked the specific meta-meta substitution pattern required for precise protein binding pockets.[1]
- 2005-2010 (Discovery Phase): The CAS registration (849811-45-6) aligns with the explosion of Fragment-Based Drug Discovery (FBDD).[1] Chemical suppliers began synthesizing libraries of fluorinated benzotriles to serve as "fragments" that could bind to cryptic pockets in proteins.[1] The meta-cyano group serves as a versatile handle (convertible to amines, acids, or heterocycles), while the meta-fluoro group modulates pKa and lipophilicity without adding excessive steric bulk.[1]

Strategic Role in HIF-2 Inhibition

The compound's structural motif—an electron-deficient phenyl ring linked to a fluorinated phenol—closely parallels the pharmacophore of HIF-2

inhibitors developed by companies like Peloton Therapeutics (now Merck).[1] While Belzutifan (PT2977) uses a slightly different core, **3-(3-Fluorophenoxy)benzotrile** represents a class of "scaffold-hopping" intermediates tested to optimize potency and oral bioavailability in this therapeutic class.[1]

Part 3: Synthetic Pathways & Protocols

The synthesis of **3-(3-Fluorophenoxy)benzotrile** relies on forming the diaryl ether bond.[1] The choice of method depends on scale and the availability of starting materials.[1]

Method A: Nucleophilic Aromatic Substitution ()

This is the preferred industrial route due to cost-effectiveness, provided the benzotrile ring is sufficiently activated.[1]

Mechanism: The reaction involves the attack of the 3-fluorophenoxide anion on a 3-halobenzotrile.[1] Since the nitrile group is electron-withdrawing (meta-directing but activating for

at ortho/para positions relative to itself, which is not the case here), this route often requires high temperatures or a leaving group like nitro or fluoro to facilitate the attack at the meta position, or the use of a specific isomer.[1] Correction: Standard

works best with para or ortho electron-withdrawing groups.[1] For meta substitution, Ullmann coupling (Method B) is chemically more robust unless using a strongly activated partner like 3-fluoro-5-nitrobenzotrile.[1] However, for the direct coupling of 3-fluorophenol and 3-fluorobenzotrile, high temperature and polar aprotic solvents are used.[1]

Protocol (Optimized):

- Reagents: 3-Fluorophenol (1.0 equiv), 3-Fluorobenzotrile (1.1 equiv), Potassium Carbonate (, 2.0 equiv).[1]

- Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[1]
- Conditions: Heat to 140–160°C for 12–24 hours under nitrogen.
- Workup: Cool to RT, pour into ice water. Extract with Ethyl Acetate.[1] Wash organic layer with brine, dry over

, and concentrate.[1]
- Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Method B: Copper-Catalyzed Ullmann Coupling (The "Gold Standard")

This method is more versatile for meta-substituted systems where

is sluggish.[1]

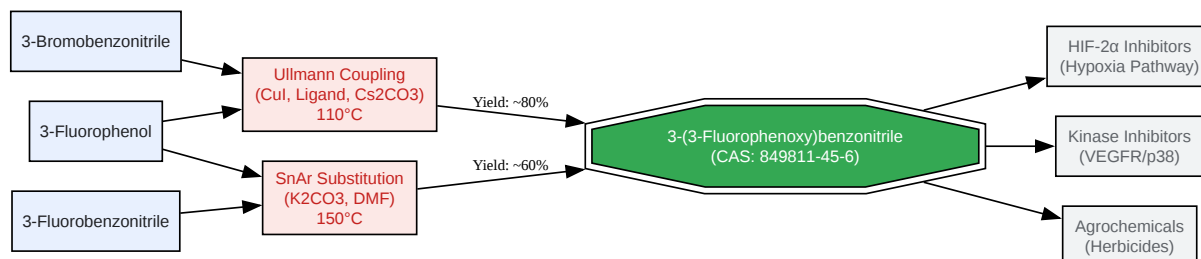
Protocol:

- Reagents: 3-Fluorophenol (1.0 equiv), 3-Bromobenzonitrile (1.0 equiv).[1]
- Catalyst: Copper(I) Iodide (CuI, 10 mol%).[1]
- Ligand: N,N-Dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (20 mol%).
- Base: Cesium Carbonate (

, 2.0 equiv).[1]
- Solvent: 1,4-Dioxane or DMF.[1]
- Conditions: Reflux (100–110°C) for 16–24 hours.[1]
- Yield: Typically 75–85%. [1]

Visualization: Synthetic Workflow

The following diagram illustrates the two primary synthetic pathways and the downstream utility of the scaffold.



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Caption: Dual synthetic pathways (Ullmann vs. SnAr) for **3-(3-Fluorophenoxy)benzotrile** and its downstream applications.

Part 4: Industrial Considerations & Scalability

Impurity Profile

When scaling this reaction, two critical impurities must be monitored:

- Homocoupling Products: 3,3'-Biphenyldicarbonitrile (from Ullmann homocoupling).[1]
- Hydrolysis Products: 3-(3-Fluorophenoxy)benzamide (formed if water is present during high-temp workup).[1]

Process Engineering

- Solvent Selection: For Green Chemistry compliance, DMSO is preferred over DMF/NMP due to lower toxicity, though workup requires careful water washing to remove the high-boiling solvent.[1]
- Catalyst Recovery: In the Ullmann route, using heterogeneous Copper on Charcoal (Cu/C) can allow for catalyst recycling, reducing heavy metal waste in pharmaceutical streams.[1]

Part 5: Applications in Drug Discovery[1]

The "Scaffold Hopping" Strategy

In medicinal chemistry, **3-(3-Fluorophenoxy)benzotrile** is often used to replace:

- Diphenyl ethers: The fluorine atom blocks metabolic hydroxylation at the 3-position.[1]
- Diphenyl amines: The ether oxygen acts as a hydrogen bond acceptor but not a donor, altering the solvation profile.[1]

Downstream Derivatization

The nitrile group is a "masked" functional group.[1] It is rarely the final endpoint but rather a gateway to:

- Benzylamines: Via reduction (or), creating a linker for kinase hinge-binders.[1]
- Amidines/Imidates: Via Pinner reaction, crucial for forming benzimidazole or oxadiazole rings found in GPCR ligands.[1]
- Benzoic Acids: Via hydrolysis, serving as a precursor for amide coupling.[1]

Case Study: HIF-2 Analog Development

While Belzutifan utilizes a specific indanone-benzotrile core, the **3-(3-fluorophenoxy)benzotrile** scaffold appears in patent literature as a comparator compound in the optimization of HIF-2

antagonists.[1] The ether bridge allows the two phenyl rings to adopt a twisted conformation (approx. 60–90° dihedral angle), which is critical for fitting into the hydrophobic pocket of the HIF-2

PAS-B domain.[1]

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Sources

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